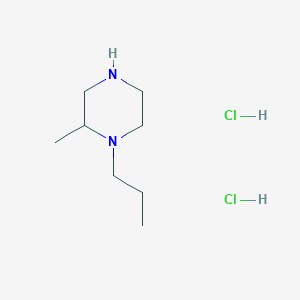
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a complex organic compound with the molecular formula C22H36O. It is known for its unique structure, which includes a chrysenyl core with multiple methyl groups and an ethanone functional group.
Preparation Methods
The synthesis of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves several steps, typically starting with the preparation of the chrysenyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone can be compared with other similar compounds, such as:
D-Homo-5α-pregnan-20-one: This compound shares a similar chrysenyl core but differs in the functional groups attached.
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanol: This compound has an alcohol group instead of an ethanone group
Properties
Molecular Formula |
C22H36O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
InChI |
InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
InChI Key |
JGSFSCPYAZYXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

